N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Properties
Molecular Formula |
C22H16ClF2N3O3S |
|---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H16ClF2N3O3S/c23-16-9-14(3-6-17(16)25)10-26-19(29)12-27-18-7-8-32-20(18)21(30)28(22(27)31)11-13-1-4-15(24)5-2-13/h1-9H,10-12H2,(H,26,29) |
InChI Key |
RZKYYAOTRBUYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC(=C(C=C4)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the benzyl groups and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of analogs with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Other compounds in this class may share similar structural features and biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and pharmacological properties.
Uniqueness
N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) on the benzyl groups enhances its pharmacological properties.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 3-chloro-4-fluorophenyl group have shown promising results against various bacterial strains. In vitro assays indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
2. Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold is associated with anticancer activity. Research has indicated that compounds derived from this scaffold can induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle proteins . A study reported that related compounds exhibited IC50 values in the low micromolar range against specific cancer cell lines .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase (AbTYR), which is crucial in melanin production. The IC50 values for related compounds were reported to range from 0.19 to 1.72 μM, indicating potent inhibitory activity . The introduction of the 3-chloro-4-fluorophenyl moiety significantly enhanced the inhibitory effects compared to non-substituted analogues.
Research Findings and Case Studies
| Study | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| 1d | AbTYR Inhibition | 0.19 - 1.72 | |
| Thieno Derivative | Cancer Cell Apoptosis | Low Micromolar | |
| 4-Fluorobenzyl Analog | Antimicrobial | Variable |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The halogen substitutions enhance binding affinity to target enzymes.
- Cellular Uptake : Structural modifications may facilitate better cellular penetration.
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been observed in cancer studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
